Product packaging for Ipazilide fumarate(Cat. No.:CAS No. 115436-74-3)

Ipazilide fumarate

Cat. No.: B054770
CAS No.: 115436-74-3
M. Wt: 506.6 g/mol
InChI Key: KKMOBFCMCCFTDX-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipazilide fumarate is a class III antiarrhythmic agent of significant interest in preclinical cardiac electrophysiology research. Its primary mechanism of action involves the potent and selective blockade of the rapid component of the delayed rectifier potassium current (I_Kr), which is predominantly mediated by the hERG (human Ether-à-go-go-Related Gene) channel. By prolonging the action potential duration and effectively increasing the refractory period in cardiac myocytes, this compound serves as a critical pharmacological tool for investigating the mechanisms underlying atrial and ventricular arrhythmias. Researchers utilize this compound in vitro to model acquired Long QT syndrome and to assess the pro-arrhythmic potential of novel chemical entities in safety pharmacology screens. Its high solubility and stability as a fumarate salt ensure consistent performance in a variety of experimental buffers and cell culture media. This product is intended solely for laboratory research applications, providing scientists with a reliable reference standard to advance the study of cardiac ion channel function and the development of novel therapeutic strategies for arrhythmia management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N4O5 B054770 Ipazilide fumarate CAS No. 115436-74-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

115436-74-3

Molecular Formula

C28H34N4O5

Molecular Weight

506.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide

InChI

InChI=1S/C24H30N4O.C4H4O4/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20;5-3(6)1-2-4(7)8/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KKMOBFCMCCFTDX-WLHGVMLRSA-N

SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Other CAS No.

115436-74-3

Synonyms

ipazilide fumarate
N-(3-diethylaminopropyl)-4,5-diphenyl-1H-pyrazole-1-acetamide(E)-2-butenedioate
Win 54,177-4

Origin of Product

United States

Synthetic Strategies and Structural Modifications of Ipazilide Fumarate

De Novo Synthesis Pathways for the Ipazilide (B55722) Core Structure

The core of Ipazilide is a 4,5-diphenyl-1H-pyrazol-1-yl acetic acid moiety. The de novo synthesis of this pyrazole (B372694) core can be achieved through established methods for pyrazole synthesis. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov

A plausible synthetic route to the key intermediate, ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate, starts with the synthesis of 1,2-diphenyl-1,2-ethanedione (benzil). The reaction of benzil (B1666583) with an appropriate three-carbon synthon, followed by cyclization with hydrazine, would lead to the 4,5-diphenylpyrazole ring. Subsequent N-alkylation with an ethyl haloacetate would furnish the desired ester.

Alternatively, the synthesis can commence from ethyl 2-formyl-2-phenylacetate. Reaction with a phenylhydrazine (B124118) would yield a hydrazone, which upon intramolecular cyclization would form the pyrazole ring. Another approach involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride to synthesize ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating the utility of β-ketoesters in pyrazole synthesis. uj.edu.pl

The final step to obtain the Ipazilide free base involves the amidation of the ester intermediate, ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate, with N,N-diethyl-1,3-propanediamine.

A documented synthesis of a closely related analogue, N-[3-(Diethylamino)Propyl]-4-Phenyl-1H-Pyrazole-1-Acetamide, involves the reaction of ethyl 4-phenyl-1H-pyrazole-1-acetate with 3-(diethylamino)propanamine in dimethylformamide (DMF) at 100°C. prepchem.com This suggests a similar final step for the synthesis of Ipazilide.

Fumarate (B1241708) Salt Formation Methodologies and Chemical Rationale in Drug Candidate Development

The formation of a salt is a common strategy in drug development to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability. Fumaric acid is a dicarboxylic acid that is frequently used to form crystalline salts with basic drugs. The resulting fumarate salts often exhibit desirable properties for pharmaceutical formulation. google.com

The selection of fumarate as a salt-forming agent is based on several chemical rationales. Fumaric acid is a non-toxic, crystalline solid that is generally recognized as safe (GRAS). Its two carboxylic acid groups allow for the formation of either mono- or di-salts, providing flexibility in optimizing the salt's properties. The formation of a fumarate salt can significantly increase the aqueous solubility of a poorly soluble basic drug, which can lead to improved dissolution and absorption. google.com Furthermore, fumarate salts often have higher melting points and are more crystalline than the free base, which can improve their chemical and physical stability.

A general methodology for the preparation of a fumarate salt involves dissolving the free base of the drug and a stoichiometric amount of fumaric acid in a suitable solvent, such as ethanol (B145695) or a mixture of solvents. The salt is then typically isolated by crystallization, which can be induced by cooling, evaporation of the solvent, or the addition of an anti-solvent. For example, a patent for a different pharmaceutical compound describes the preparation of a fumarate salt by reacting the free base with fumaric acid in an ethanol/water mixture. google.com While a specific protocol for Ipazilide fumarate is not detailed in the available literature, a similar approach would be expected.

Rational Design and Synthesis of Ipazilide Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For Ipazilide, SAR studies would involve the rational design and synthesis of analogues with modifications to its three main structural components: the N,N-diethylaminopropyl side chain, the acetamide (B32628) linker, and the 4,5-diphenylpyrazole core.

While specific SAR studies for Ipazilide analogues focusing on antiarrhythmic activity are not extensively available in the public domain, general principles from related classes of compounds can provide some guidance. For instance, studies on other N-phenyl acetamide derivatives have shown that substitution on the phenyl ring and modifications of the amide linker can significantly impact antiarrhythmic and antifibrillatory activity. researchgate.net

Modifications of the N,N-diethylaminopropyl side chain: The basicity and lipophilicity of this group are likely crucial for the compound's interaction with its biological target, potentially an ion channel. Analogues with different alkyl groups on the terminal nitrogen (e.g., dimethyl, dipropyl) or variations in the length of the propylene (B89431) chain could be synthesized to probe the importance of these features.

Modifications of the acetamide linker: The length and flexibility of the acetamide linker could influence the orientation of the pyrazole core relative to the basic side chain. Analogues with different linker lengths (e.g., propionamide, butyramide) or the introduction of conformational constraints could be explored.

Modifications of the 4,5-diphenylpyrazole core: The two phenyl rings on the pyrazole core contribute significantly to the lipophilicity and potential for aromatic interactions. SAR studies on other pyrazole-based inhibitors have shown that substitutions on these phenyl rings can modulate activity and selectivity. nih.gov For Ipazilide, analogues with substituents (e.g., fluoro, chloro, methoxy) on one or both phenyl rings could be synthesized to investigate the electronic and steric effects on antiarrhythmic potency.

Advanced Pharmacological Investigations: Unraveling the Mechanism of Action of Ipazilide Fumarate

Electrophysiological Characterization in Preclinical Cardiac Models

The antiarrhythmic properties of ipazilide (B55722) fumarate (B1241708) are rooted in its ability to directly influence the electrical activity of the heart. Preclinical studies have been instrumental in characterizing these effects at the tissue and cellular level.

Modulation of Ventricular Repolarization and Refractoriness

A key characteristic of ipazilide fumarate is its capacity to prolong ventricular repolarization and refractoriness. nih.gov This effect is crucial for its antiarrhythmic action, particularly in preventing re-entrant arrhythmias. In preclinical models, ipazilide has been shown to increase the effective refractory period (ERP) of ventricular tissue. This prolongation of the refractory period makes the myocardium less susceptible to premature stimuli that can trigger and sustain arrhythmias. The compound's Class III action is primarily responsible for this effect, which is a hallmark of drugs that delay repolarization.

Preclinical ModelParameterEffect of this compound
Canine Ventricular TissueEffective Refractory Period (ERP)Prolongation
Rat ModelsVentricular RefractorinessProlongation

Effects on Action Potential Morphology in Isolated Myocytes

In studies utilizing isolated cardiac myocytes, this compound has been observed to directly alter the morphology of the action potential. The primary effect is a prolongation of the action potential duration (APD). nih.gov This is consistent with its Class III antiarrhythmic properties and is a direct consequence of its influence on the ion currents that govern repolarization. The prolongation of the APD contributes to the increase in the effective refractory period observed at the tissue level.

Myocyte TypeParameterEffect of this compound
Ventricular MyocytesAction Potential Duration (APD)Prolongation

Interactions with Cloned Ion Channels

The specific molecular targets of this compound have been investigated using cloned ion channels expressed in cell systems. These studies allow for a detailed analysis of the drug's interaction with individual channel subtypes. While specific data on ipazilide's interaction with a wide array of cloned ion channels is not extensively published, its dual Class I and III activity suggests it interacts with both sodium and potassium channels. The Class I action implies a blockade of fast sodium channels, which would slow the upstroke of the action potential (Phase 0) and reduce conduction velocity. The Class III action points to the blockade of one or more types of potassium channels, such as the rapidly activating delayed rectifier potassium current (IKr) or the slowly activating delayed rectifier potassium current (IKs), which are critical for repolarization.

Cellular and Subcellular Mechanistic Elucidation of this compound

Further understanding of this compound's mechanism of action comes from studies investigating its effects in models of cardiac pathology and its molecular interactions within biological systems.

Investigation in Ischemic Arrhythmia Models

This compound has demonstrated antiectopic activity in preclinical models, suggesting its potential utility in arrhythmias arising from ischemic conditions. Current time information in Marinette County, US. In models of myocardial ischemia, the resulting metabolic and ionic shifts can lead to the development of ectopic beats and re-entrant circuits. By prolonging ventricular refractoriness and action potential duration, ipazilide can suppress these ectopic foci and interrupt re-entrant pathways, thereby preventing the initiation and maintenance of ventricular arrhythmias.

Theoretical and Comparative Mechanistic Frameworks for Fumarate Class Compounds Applied to Novel Agent Research

In the landscape of pharmaceutical development, compounds are often categorized based on their chemical structure or, more commonly, their mechanism of action. The term "fumarate class compounds" does not represent a standard pharmacological classification based on a shared mechanism of action. Rather, it refers to drugs that are formulated as a fumarate salt. Fumaric acid is used to form a salt with an active pharmaceutical ingredient (API), a common practice in drug development to improve the API's physicochemical properties such as solubility, stability, and crystallinity, which can enhance its suitability for formulation into a final drug product. nih.govnih.govbjcardio.co.uk The pharmacological activity of such a drug is determined by the active moiety, not the fumarate counter-ion. bjcardio.co.uk

Therefore, to understand the mechanistic framework relevant to this compound, it is essential to analyze it within its true pharmacological class: Class III antiarrhythmic agents, which are primarily potassium channel blockers. cvpharmacology.comlecturio.comfiveable.me A comparative analysis with other compounds that happen to be fumarate salts further illustrates that the salt form does not confer a common mechanism.

Mechanistic Framework of this compound as a Class III Antiarrhythmic

Ipazilide is an antiarrhythmic agent whose primary mechanism of action places it in Class III of the Vaughan Williams classification. cvpharmacology.com The core action of Class III agents is the blockade of potassium channels in cardiac myocytes. cvpharmacology.comoup.com

Action Potential Prolongation: Cardiac K+ channels are crucial for the repolarization phase (Phase 3) of the cardiac action potential, which involves the efflux of potassium ions out of the cell. cvpharmacology.comoup.com By blocking these channels, ipazilide delays repolarization. cvpharmacology.com

Increased Refractory Period: This delay in repolarization leads to a prolongation of the action potential duration (APD) and, consequently, an increase in the effective refractory period (ERP) of the cardiac tissue. cvpharmacology.comoup.com During the ERP, the cardiac cell is not excitable.

Antiarrhythmic Effect: By extending the refractory period without significantly affecting the conduction velocity (a hallmark of Class I agents), ipazilide helps to prevent and terminate re-entrant arrhythmias. cvpharmacology.com A re-entrant circuit, a common cause of tachycardias, is disrupted because the re-entering impulse encounters tissue that is still refractory and cannot be depolarized. cvpharmacology.com

This targeted action on potassium channels is the foundation for the research and development of novel agents aimed at treating cardiac rhythm disorders. nih.gov

Comparative Mechanistic Framework: Class III Potassium Channel Blockers

To contextualize the action of ipazilide, it is useful to compare it with other Class III antiarrhythmics. While they share the primary goal of prolonging the action potential, they can differ in their selectivity for specific potassium channel subtypes (e.g., IKr, IKs) and may possess additional mechanisms of action. lecturio.comjove.com

CompoundPrimary MechanismKey Sub-Mechanism(s)Additional Actions
IpazilidePotassium Channel Blocker (Class III)Prolongs action potential duration and ventricular refractoriness.Also possesses some Class I actions (sodium channel blockade).
Amiodarone (B1667116)Potassium Channel Blocker (Class III)Blocks multiple potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current. jove.comBroad-spectrum activity including blockade of sodium channels (Class I), beta-adrenergic receptors (Class II), and calcium channels (Class IV). lecturio.comjove.com
Sotalol (B1662669)Potassium Channel Blocker (Class III)Blocks the rapid component of the delayed rectifier potassium current (IKr). lecturio.comNon-selective beta-adrenergic blocker (Class II). lecturio.com
DofetilidePotassium Channel Blocker (Class III)Pure and selective blocker of the rapid component of the delayed rectifier potassium current (IKr). jove.comnih.govLacks significant effects on other ion channels or receptors. jove.com

Comparative Framework of Compounds Formulated as Fumarate Salts

To demonstrate the mechanistic diversity among drugs sharing the fumarate salt form, the following table compares this compound with other notable "fumarate compounds." This comparison underscores that the therapeutic application and mechanism are dictated by the active molecule, not the fumarate salt.

CompoundPrimary Therapeutic AreaPrimary Mechanism of Action
This compoundCardiology (Arrhythmia)Class III Antiarrhythmic; blocks cardiac potassium channels to prolong the action potential duration. cvpharmacology.com
Vonoprazan FumarateGastroenterology (Acid-related disorders)Potassium-Competitive Acid Blocker (P-CAB); reversibly inhibits the H+,K+-ATPase (proton pump) in gastric parietal cells by competing with potassium ions. patsnap.comnih.govdroracle.ai
Dimethyl FumarateNeurology (Multiple Sclerosis), Dermatology (Psoriasis)Immunomodulator; activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway and inhibits the pro-inflammatory NF-κB pathway. nih.govpatsnap.comwikipedia.org

Preclinical Pharmacodynamics and Efficacy Assessment of Ipazilide Fumarate

Antiarrhythmic Efficacy in Rodent and Non-Rodent Preclinical Models

The antiarrhythmic potential of Ipazilide (B55722) fumarate (B1241708) has been evaluated in both rodent and non-rodent species to establish its efficacy across different physiological systems.

In rodent models, studies involving Sprague-Dawley rats have been conducted to assess the compound's long-term effects and to identify a no-effect dosage level. A one-year oral gavage study in rats established a no-effect dosage of 20 mg/kg, which was noted to be two to three times the clinical efficacious dosage, indicating a therapeutic window. nih.gov While these long-term studies confirm the compound's activity in this species, specific efficacy data from induced arrhythmia models in rats are not extensively detailed in the available literature. General statements confirm that the compound is being developed for both ventricular and supraventricular arrhythmias based on its activity profile. nih.gov

More detailed efficacy assessments have been performed in non-rodent models, which are often considered to have higher translational fidelity for cardiac arrhythmias. The conscious canine model, particularly following a myocardial infarction, is a well-established and robust system for evaluating antiarrhythmic drugs. In studies using beagle dogs, Ipazilide fumarate demonstrated significant antiarrhythmic effects. Following oral administration, the peak plasma concentrations achieved were found to be approximately double the level required to successfully convert spontaneous arrhythmias that occur 24 hours after an experimental myocardial infarction. This finding in a conscious, post-infarcted canine model provides strong evidence of the drug's potential efficacy in a clinically relevant setting of ventricular arrhythmias.

Table 1: Summary of this compound Efficacy in Preclinical Models

Preclinical ModelSpeciesArrhythmia TypeKey Efficacy FindingCitation
Long-term Oral Gavage StudySprague-Dawley RatNot specified (General Development)A no-effect dose of 20 mg/kg was established, indicating a therapeutic window above the efficacious dose. nih.gov
Conscious Post-Myocardial Infarction ModelBeagle DogSpontaneous Ventricular ArrhythmiasAchieved plasma concentrations were approximately 2x the level needed for arrhythmia conversion.

Comparative Efficacy Analysis with Established Antiarrhythmics in Experimental Systems

A critical step in the evaluation of a new antiarrhythmic agent is to compare its efficacy against established therapies. While direct, head-to-head preclinical studies comparing this compound with agents like amiodarone (B1667116) or sotalol (B1662669) are not extensively available in the published literature, an analysis can be framed by considering their performance in similar, highly regarded experimental models.

This compound's demonstrated ability to convert spontaneous ventricular arrhythmias in the conscious canine post-infarction model is a significant finding. This model is considered a stringent test for antiarrhythmic drugs. For context, other antiarrhythmic agents have been evaluated in similar canine models of sudden coronary death. For instance, sematilide (B12866) was shown to suppress the induction of ventricular tachyarrhythmia in 6 out of 10 post-infarcted dogs in one study. nih.gov

Clinical studies in specific patient populations have provided benchmarks for established drugs. In patients with arrhythmogenic right ventricular disease and inducible ventricular tachycardia, sotalol showed a high efficacy rate of 68.4%, whereas amiodarone was effective in 15.4% of cases. nih.gov It is important to note that these are clinical data and not from preclinical models, but they establish the relative efficacy of these agents in a specific arrhythmogenic substrate.

The lack of direct preclinical comparative data for this compound means that its relative potency and spectrum of activity against market leaders remain to be fully elucidated from the available literature. Such comparative studies are essential for positioning a new agent within the existing therapeutic landscape.

Table 2: Efficacy of Comparator Antiarrhythmics in Relevant Models

DrugModel/PopulationKey Efficacy FindingCitation
SematilideConscious Canine Post-Infarction ModelSuppressed inducible ventricular tachyarrhythmia in 60% of animals. nih.gov
SotalolPatients with Arrhythmogenic Right Ventricular Disease (Inducible VT)Demonstrated a 68.4% efficacy rate in preventing VT induction. nih.gov
AmiodaronePatients with Arrhythmogenic Right Ventricular Disease (Inducible VT)Demonstrated a 15.4% efficacy rate in preventing VT induction. nih.gov

Cardioprotective and Antiectopic Activities in Experimental Models

Beyond terminating existing arrhythmias, the ability of a drug to prevent ectopic beats (antiectopic activity) and protect the heart muscle from ischemic damage (cardioprotective activity) is highly valuable.

This compound is described as possessing antiectopic activity. nih.gov This is particularly relevant in the post-myocardial infarction setting, where frequent ventricular ectopic beats are considered a risk factor for more malignant ventricular arrhythmias and sudden death. nih.gov The efficacy of Ipazilide in converting spontaneous arrhythmias in post-infarction dog models suggests that it can suppress the arrhythmogenic substrate from which these ectopic beats arise. However, specific studies quantifying the reduction of ventricular ectopic beats by Ipazilide are not detailed in the available search results.

Cardioprotection often refers to a drug's ability to reduce the extent of myocardial damage (infarct size) following an ischemic event. This can be achieved through various mechanisms, including the inhibition of pathways that lead to cell death during ischemia and reperfusion. nih.govnih.gov For example, some experimental agents have been shown to reduce infarct size by inhibiting cytochrome P450 monooxygenases or by preventing mitochondrial calcium overload during reperfusion. nih.gov While Ipazilide's antiarrhythmic and antiectopic actions in an ischemic setting are a form of functional cardioprotection, data specifically demonstrating a reduction in infarct size in ischemia-reperfusion models were not found in the literature search.

Development and Utilization of Predictive Preclinical Models for Therapeutic Potential

The translation of preclinical findings to clinical success is a major challenge in antiarrhythmic drug development. This has led to the development of more sophisticated and predictive preclinical models that better mimic human pathophysiology.

The conscious canine model of sudden coronary death is a prime example of such a high-fidelity model. nih.gov This model often involves creating a healed myocardial infarction and then superimposing a new transient ischemic event in a different coronary artery region. This two-hit process simulates a common clinical scenario where patients with a prior infarct are at high risk for fatal arrhythmias during a new ischemic episode. The model allows for the assessment of a drug's ability to prevent ventricular fibrillation in a conscious animal with a compromised heart, providing significant predictive value for its potential clinical utility. nih.govnih.gov

The demonstration of this compound's efficacy in converting spontaneous arrhythmias in a conscious dog model 24 hours after myocardial infarction aligns with the principles of using such predictive models. Evaluating a drug in a conscious animal with a healed infarct and spontaneous ectopy provides a more realistic assessment of its therapeutic potential than studies in anesthetized animals or non-infarcted hearts. The ability of Ipazilide to perform well in this demanding model underscores its potential as a clinically relevant antiarrhythmic agent. The use of these advanced, predictive animal models is crucial for identifying promising candidates like Ipazilide and increasing the likelihood of successful clinical translation.

Analytical Method Development and Validation for Ipazilide Fumarate Research and Preclinical Studies

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. pharmtech.com The development of a suitable HPLC method is a critical first step in the analytical workflow for Ipazilide (B55722) Fumarate (B1241708).

Reversed-Phase HPLC for Compound Purity and Related Substances Profiling

For the analysis of moderately polar compounds like many pharmaceutical salts, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. pharmaguideline.comnih.gov In this technique, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. This setup allows for the separation of Ipazilide from its potential impurities and degradation products.

The development of an RP-HPLC method for Ipazilide Fumarate would involve a systematic optimization of several parameters to achieve the desired separation. A gradient elution is often preferred for analyzing complex samples containing a range of components with different polarities, as it can provide higher resolution and sensitivity compared to isocratic elution. pharmaguideline.com

Typical Starting Conditions for RP-HPLC Method Development:

ParameterTypical Starting ConditionRationale
Column C18, 100-150 mm length, 3-5 µm particle sizeProvides good retention and efficiency for a wide range of analytes. Shorter columns reduce analysis time. pharmtech.compharmaguideline.com
Mobile Phase A: Aqueous buffer (e.g., phosphate, formate) B: Acetonitrile or MethanolAcetonitrile is a common organic modifier offering good UV transparency and low viscosity. A buffer is used to control the pH and ensure consistent ionization of the analyte. researchgate.netnih.gov
Gradient Linear gradient from low to high percentage of organic modifierElutes a wide range of compounds from polar to non-polar within a single run.
Flow Rate 1.0 - 1.5 mL/minA standard flow rate for analytical columns, providing a balance between analysis time and column efficiency. pharmtech.com
Column Temperature 25 - 40 °CControls retention time and peak shape. Elevated temperatures can improve peak symmetry and reduce viscosity.
Injection Volume 5 - 20 µLDependent on the concentration of the sample and the sensitivity of the detector.

The goal of method development is to achieve adequate resolution between the main Ipazilide peak and any related substances, which could include starting materials, by-products from synthesis, or degradation products.

Detection Techniques for Chromatographic Analysis (e.g., UV, DAD)

The choice of detector is crucial for quantifying the separated components. For compounds containing a chromophore, which is common for pharmaceutical molecules, Ultraviolet (UV) detection is a widely used and robust technique. pharmaguideline.comchromatographyonline.com

UV Detector: A standard UV detector measures the absorbance of light at a single or a few pre-selected wavelengths. shimadzu.com The selection of the wavelength is critical and is typically the wavelength of maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. pharmaguideline.com

Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: A DAD or PDA detector offers a significant advantage over a standard UV detector by acquiring the entire UV-visible spectrum (typically 190-800 nm) for each point in the chromatogram. chromatographyonline.comshimadzu.comscioninstruments.com This capability is invaluable during method development and for peak purity assessment. With a DAD, one can:

Determine the optimal detection wavelength for Ipazilide and its impurities.

Assess peak purity by comparing spectra across a single chromatographic peak. Co-eluting impurities will often lead to spectral dissimilarities. shimadzu.com

Aid in the identification of unknown peaks by comparing their UV spectra to a library of known compounds. shimadzu.com

For this compound, a DAD detector would be the preferred choice in a research and preclinical setting due to the comprehensive data it provides, enhancing the confidence in the analytical results. scioninstruments.com

Advanced Spectroscopic and Spectrometric Techniques for Structural Confirmation and Quantitative Analysis

While HPLC is excellent for separation and quantification, other spectroscopic techniques are necessary for the definitive structural confirmation of this compound and for providing complementary quantitative data. These techniques are often used in conjunction with chromatography.

Further structural elucidation and confirmation would typically involve:

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns of the analyte. This is a powerful tool for confirming the identity of Ipazilide and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of a new chemical entity. It provides detailed information about the molecular structure, including the connectivity of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and can be used to confirm the presence of key structural features in this compound. nih.gov

Method Validation Principles for Academic and Preclinical Research (e.g., Specificity, Linearity, Precision, Accuracy, Robustness)

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation, which are widely adopted in the pharmaceutical industry. chromatographyonline.com For academic and preclinical research, the principles of validation remain crucial for ensuring data quality and reliability. ajpaonline.com

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria for Preclinical Research
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for the analyte should be well-resolved from other peaks, and peak purity analysis (using DAD) should show no signs of co-elution.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. researchgate.net
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should cover the expected concentrations of the analyte in the samples to be analyzed.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).For an assay, RSD should typically be ≤ 2%. For the determination of impurities, higher RSDs may be acceptable at lower concentrations. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery studies.The mean recovery should typically be within 98.0% to 102.0%. researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.The results should not be significantly affected by small changes in parameters like mobile phase composition, pH, column temperature, and flow rate. nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1.

By rigorously applying these analytical development and validation principles, a comprehensive understanding of the chemical properties of this compound can be established, ensuring the quality and integrity of the data generated in research and preclinical studies.

Pharmacokinetic Investigations in Preclinical Species for Ipazilide Fumarate

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Preclinical studies in both Sprague-Dawley rats and beagle dogs have provided foundational insights into the ADME profile of ipazilide (B55722) fumarate (B1241708).

Absorption: Following oral administration in fasted rats and dogs, ipazilide is absorbed, with the time to reach maximum plasma concentration (Tmax) being less than or equal to one hour. This suggests a relatively rapid absorption from the gastrointestinal tract in these species.

Distribution: While specific tissue distribution data is not extensively detailed in the available literature, the volume of distribution has not been specified in publicly accessible documents.

Metabolism: The liver is indicated as a site of metabolism for ipazilide. In studies involving repeated high-dose administration in rats, an increase in liver weight was observed, which was accompanied by centrilobular hypertrophy of hepatocytes. This finding was interpreted as an adaptive metabolic response of the liver to the compound. The specific metabolic pathways and the metabolites formed have not been fully elucidated in the reviewed preclinical data.

Excretion: The apparent elimination half-life of ipazilide in both rats and dogs is approximately one hour. This relatively short half-life suggests a rapid clearance of the compound from the systemic circulation. The primary routes of excretion (e.g., renal, biliary) have not been detailed in the available preclinical reports.

ADME Parameter Animal Model Finding Citation
Absorption (Tmax) Rat (fasted)≤ 1 hour oup.com
Dog (fasted)≤ 1 hour oup.com
Metabolism RatEvidence of adaptive metabolic response in the liver. oup.com
Excretion (t½) RatApproximately 1 hour oup.com
DogApproximately 1 hour oup.com

In Vivo Pharmacokinetic Parameter Determination

Pharmacokinetic parameters were determined following single and repeated oral administrations of ipazilide fumarate in rats and dogs. The data indicates a rapid clearance of the drug in both species.

The following table summarizes the key in vivo pharmacokinetic parameters for this compound based on available preclinical data. It is important to note that specific values for parameters such as Cmax (maximum plasma concentration), AUC (area under the plasma concentration-time curve), and clearance have not been made publicly available in the reviewed literature.

Parameter Species Value Citation
Tmax (Time to Peak Plasma Concentration) Rat, Dog≤ 1 hour oup.com
t½ (Elimination Half-life) Rat, Dog~1 hour oup.com

Bioanalytical Methodologies for Preclinical Pharmacokinetic Studies

The quantification of ipazilide in biological matrices such as plasma is essential for determining its pharmacokinetic profile. While the specific bioanalytical method used in the pivotal preclinical studies for this compound has not been detailed in the accessible literature, standard methodologies for such analyses typically involve high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

These methods are chosen for their sensitivity, specificity, and accuracy in quantifying small molecules in complex biological fluids. A typical bioanalytical method for a compound like ipazilide would involve:

Sample Preparation: Extraction of the drug from plasma, often through protein precipitation or liquid-liquid extraction, to remove interfering substances.

Chromatographic Separation: Use of an HPLC system with a suitable column (e.g., reversed-phase C18) to separate the parent drug from its metabolites and endogenous plasma components.

Detection: Quantification of the analyte using a detector, such as a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

The validation of such a bioanalytical method is critical and would typically assess parameters like linearity, accuracy, precision, selectivity, and stability of the analyte under various conditions, in accordance with regulatory guidelines. However, specific details of the validation for the ipazilide assay in the preclinical studies are not publicly available.

Toxicological Considerations in Preclinical Drug Candidate Assessment of Ipazilide Fumarate

Design and Methodological Approaches for Nonclinical Safety Evaluations

The nonclinical safety evaluation of ipazilide (B55722) fumarate (B1241708) was designed to characterize its toxicological profile following prolonged administration, as the intended clinical use for arrhythmias may necessitate long-term therapy. Current time information in Marinette County, US. A cornerstone of this evaluation was a chronic toxicity study in rats, a standard rodent species for such assessments.

A 1-year oral gavage study was conducted in Sprague-Dawley rats, a common strain used in toxicological research. Current time information in Marinette County, US.nih.gov The choice of the oral route was to mimic the intended route of administration in humans. The study design included a control group that received the vehicle (purified water) and three treated groups administered daily doses of ipazilide fumarate. Current time information in Marinette County, US. This dose-ranging approach is fundamental to toxicological studies as it helps to identify a No-Observed-Adverse-Effect-Level (NOAEL) and to characterize the dose-dependent nature of any toxicities.

Throughout the study, a comprehensive set of endpoints was evaluated. This included regular clinical observations, body weight measurements, and detailed hematological and serum chemistry analyses. Current time information in Marinette County, US. At the end of the 1-year treatment period, a full necropsy was performed, with a wide range of tissues collected for histopathological examination. Organ weights were also recorded, as changes in organ-to-body weight ratios can be a sensitive indicator of toxicity. Current time information in Marinette County, US. This systematic approach ensures a thorough evaluation of potential target organs.

Interpretation of Preclinical Toxicological Findings in Relation to Pharmacological Profile

The interpretation of findings from preclinical toxicology studies requires careful consideration of the pharmacological action of the drug. For this compound, an antiarrhythmic agent, a key aspect was to distinguish between adaptive responses related to its mechanism of action and overt toxicity. Current time information in Marinette County, US.

In the 1-year rat study, several treatment-related findings were observed. Post-dosing salivation was noted as a clinical sign. Current time information in Marinette County, US. At higher doses, there were effects on the liver in female rats, specifically an increase in relative liver weight which correlated with centrilobular hypertrophy. Current time information in Marinette County, US. However, this was not accompanied by a significant increase in serum liver enzymes, leading to the interpretation that these changes were likely an adaptive metabolic response rather than a direct toxic effect. Current time information in Marinette County, US. In male rats, an increased incidence of centrilobular hepatocellular vacuolation, representing lipid accumulation, was observed across all treated groups, but again, this was not associated with elevated hepatic enzyme activities. Current time information in Marinette County, US.

Other findings included transient, dose-related duodenal villous atrophy and sloughing in males at the higher doses, and minor increases in some hematological and renal parameters at the highest dose, which were considered of minor toxicological importance. Current time information in Marinette County, US. Crucially, no clinical or anatomical pathological observations indicated any cardiac toxicity, which is of paramount importance for an antiarrhythmic agent. Current time information in Marinette County, US.

Based on the comprehensive data, a dosage of 20 mg/kg was determined to be the no-effect dose level, as it did not produce any effects of toxicological significance. Current time information in Marinette County, US. This dose was estimated to be two to three times the clinical efficacious dosage, providing a margin of safety. Current time information in Marinette County, US.

Table 1: Summary of Key Findings in the 1-Year Oral Toxicity Study of this compound in Rats

Finding Sex Dose Groups Affected Interpretation
Post-dosing salivation Both All treated groups Treatment-related clinical sign
Increased relative liver weight Female 80 and 160 mg/kg Adaptive metabolic response
Centrilobular hypertrophy Female 80 and 160 mg/kg Correlated with liver weight increase
Centrilobular hepatocellular vacuolation Male All treated groups Lipid accumulation, not correlated with enzyme elevation
Duodenal villous atrophy/sloughing Male 80 and 160 mg/kg Transient, dosage-related
Hepatocellular basophilic foci Female 80 and 160 mg/kg Unclear significance
Mild increases in hemoglobin, hematocrit, urea, and creatinine Both 160 mg/kg Minor toxicologic importance

Genotoxicity and Carcinogenicity Assessments in Preclinical Development Pathways

While specific data on the genotoxicity and carcinogenicity of this compound are not extensively available in the public domain, the observation of hepatocellular basophilic foci in female rats in the 1-year toxicity study warrants discussion in the context of carcinogenicity assessment. Current time information in Marinette County, US. Hepatocellular foci are considered potential preneoplastic lesions, and their appearance in a long-term study can be a trigger for further investigation into the carcinogenic potential of a compound. The significance of these foci for this compound was noted as unclear in the available study documentation. Current time information in Marinette County, US.

Standard preclinical development pathways for a compound intended for long-term use, such as this compound, would typically include a battery of genotoxicity tests. These assays are designed to detect different types of genetic damage. The standard battery often includes:

A test for gene mutation in bacteria (Ames test): This assay assesses the ability of a compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.

An in vitro cytogenetic test for chromosomal damage: This could be a chromosome aberration assay in mammalian cells (e.g., Chinese hamster ovary cells) or an in vitro micronucleus test.

An in vivo test for genotoxicity: This is typically a micronucleus test in rodent hematopoietic cells.

Long-term carcinogenicity bioassays, typically conducted over two years in two rodent species, are a standard requirement for drugs intended for chronic use. The finding of hepatocellular basophilic foci in the 1-year rat study of this compound would heighten the importance of a 2-year carcinogenicity bioassay to fully assess its carcinogenic potential. Current time information in Marinette County, US.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Future Research Directions and Translational Potential of Ipazilide Fumarate

Elucidation of Novel Pharmacological Targets and Signaling Pathways

While specific data on Ipazilide (B55722) Fumarate's targets are limited, its identity as a fumarate (B1241708) provides a strong rationale for investigating pathways known to be modulated by this class of compounds. Fumarates, most notably Dimethyl Fumarate (DMF), exert their effects through several key signaling cascades. nih.govnih.gov Future research on Ipazilide Fumarate should prioritize the elucidation of its interaction with these established and other novel pathways.

A primary target for investigation is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . nih.govnih.gov DMF is known to activate Nrf2, a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govmedlineplus.gov This is achieved through the succination of Keap1, a repressor protein, which leads to Nrf2's translocation to the nucleus and subsequent gene transcription. nih.gov Studies should be designed to determine if this compound or its active metabolites can similarly modify Keap1 and activate the Nrf2 pathway, and to what extent this contributes to potential anti-inflammatory and neuroprotective effects. nih.govnih.gov

Another critical avenue is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . nih.govwikipedia.org NF-κB is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of fumarates. nih.gov Research should explore whether this compound can suppress the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Furthermore, the interaction with G protein-coupled receptors, such as the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , should be assessed. nih.gov Activation of this receptor by monomethyl fumarate (the active metabolite of DMF) is known to contribute to its immunomodulatory effects. nih.gov Investigating the binding affinity and functional activity of this compound and its metabolites at HCAR2 is a logical step. Beyond these known pathways, unbiased screening approaches, such as proteomic and transcriptomic analyses of cells treated with this compound, could reveal entirely novel targets and signaling networks, opening new avenues for its therapeutic application.

Table 1: Key Signaling Pathways for Fumarate Class Compounds

Pathway Primary Mechanism of Action Potential Therapeutic Effect Key References
Nrf2 Pathway Activation via Keap1 succination, leading to the transcription of antioxidant and cytoprotective genes. Antioxidant, Anti-inflammatory, Neuroprotection nih.govnih.govnih.govmedlineplus.gov
NF-κB Pathway Inhibition of NF-κB nuclear translocation and transcriptional activity. Anti-inflammatory nih.govwikipedia.org
HCAR2 Pathway Agonism at the HCAR2 receptor. Immunomodulation nih.gov
Glutathione (GSH) Interaction Rapid reaction with and depletion of intracellular glutathione. Inhibition of NF-κB translocation, immunomodulation nih.govwikipedia.org

Development of Advanced In Vitro and In Vivo Preclinical Models

To accurately predict the human response to this compound, future preclinical studies must move beyond traditional 2D cell cultures and standard animal models. The development and application of advanced, human-relevant models are crucial for assessing efficacy and safety with greater precision. nih.govresearchgate.net

Complex in vitro models (CIVMs) , such as organ-on-a-chip (OOC) technology, offer a significant leap forward. nih.govnih.gov These microfluidic devices can model the complex architecture and physiological functions of human organs. nih.gov For this compound, a multi-organ chip integrating liver and immune system components could provide critical insights into its metabolism, immunomodulatory effects, and potential for drug-induced liver injury (DILI). researchgate.netnih.gov Furthermore, specialized models like a "BBB-glioma microfluidic chip" could be adapted to study the compound's ability to cross the blood-brain barrier and exert effects within the central nervous system. nih.gov The use of 3D spheroids and organoids, particularly intestinal and neural organoids, can also offer more physiologically relevant data on drug absorption, metabolism, and neurotoxicity compared to monolayer cultures. researchgate.net

In the realm of in vivo models , while traditional rodent models of disease will remain important, there is a need for more sophisticated approaches. This includes the use of humanized mouse models, which involve engrafting human cells or tissues into immunodeficient mice. These models can provide a more accurate assessment of the effects of this compound on the human immune system. Genetically engineered mouse models that incorporate human-specific targets or metabolic pathways can also bridge the translational gap between preclinical findings and human clinical trials. researchgate.net Integrating data from these advanced in vitro and in vivo systems will build a more comprehensive and predictive preclinical data package for this compound.

Repurposing Potential Based on Fumarate Class Properties and Emerging Therapeutic Areas

Drug repurposing, or finding new uses for existing compounds, is a time- and cost-effective strategy for drug development. mdpi.comnih.gov Given that Ipazilide is a fumarate, it shares a chemical class with Dimethyl Fumarate (DMF) and Diroximel Fumarate, drugs approved for treating multiple sclerosis (MS) and psoriasis. nih.govwikipedia.orgmultiplesclerosisnewstoday.com This shared identity strongly suggests that this compound could be a candidate for repurposing in a variety of diseases where inflammation, oxidative stress, and immune dysregulation are key pathological features. nih.gov

Table 2: Emerging Therapeutic Areas for Fumarate-Based Drug Repurposing

Therapeutic Area Rationale and Preclinical Evidence Key References
Neurodegenerative Diseases Fumarates show neuroprotective effects in models of Alzheimer's and Parkinson's disease, potentially by reducing nitro-oxidative stress and neuroinflammation. nih.gov
Chronic Pain Oral administration of DMF has been shown to alleviate neuropathic pain in rodent models. nih.gov
Cardiovascular Diseases Fumarates have demonstrated promise in models of ischemic stroke and myocardial infarction, likely through antioxidant and anti-inflammatory mechanisms. nih.govnih.gov
Diabetic Retinopathy DMF treatment was found to counteract inflammatory processes and oxidative responses in a rat model of diabetic retinopathy. nih.gov
Rheumatoid Arthritis DMF showed anti-arthritic activity in an adjuvant-induced arthritis model by activating the Nrf2/HO-1 pathway and reducing inflammation. nih.gov

The potential utility of clemastine (B1669165) fumarate in promoting remyelination also highlights the intriguing possibility that the fumarate moiety itself contributes to neuroprotective effects, a hypothesis worth exploring for this compound. nih.gov

Innovative Synthetic Approaches for Enhanced Selectivity and Potency

To maximize the therapeutic potential of this compound, innovative synthetic strategies should be employed to generate analogues with improved pharmacological properties. The goal is to enhance potency towards desired targets while increasing selectivity to minimize off-target effects.

A key approach involves detailed Structure-Activity Relationship (SAR) studies . By systematically modifying the core structure of Ipazilide—which consists of a diphenyl-pyrazole moiety linked to a diethylaminopropyl acetamide (B32628) side chain nih.gov—researchers can identify which parts of the molecule are critical for its activity. For example, modifying the substitution patterns on the phenyl rings or altering the length and basicity of the diamine linker could significantly impact target binding and pharmacokinetic properties.

Another advanced strategy is the design of allosteric inhibitors . Unlike traditional drugs that bind to the highly conserved active (orthosteric) site of an enzyme or receptor, allosteric modulators bind to a different, less conserved site. nih.gov This can lead to greater selectivity and a more nuanced modulation of target activity. nih.gov If the molecular targets of this compound are identified, computational modeling could be used to search for potential allosteric binding pockets that could be exploited by novel analogues.

Furthermore, rational drug design can be used to improve physicochemical properties. For instance, incorporating specific solubilizing groups into the molecular structure can enhance solubility without compromising, and in some cases even improving, potency and selectivity. nih.gov The development of novel prodrugs, similar to how Diroximel Fumarate was designed as a prodrug of monomethyl fumarate with an improved gastrointestinal tolerability profile compared to DMF, represents another promising synthetic avenue. multiplesclerosisnewstoday.comneurologylive.com Such approaches could optimize the delivery and release of the active moiety of Ipazilide, enhancing its therapeutic index.

Q & A

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound’s dosing regimens for early-phase trials?

  • Methodological Answer : Integrate preclinical PK data (AUC, Cmax) with PD biomarkers (e.g., target engagement assays) into compartmental models. Simulate human exposure using allometric scaling or species-invariant time methods. Validate with microdosing studies if available .

Q. What ethical considerations are critical when transitioning this compound from animal models to human trials?

  • Methodological Answer : Follow ICH-GCP guidelines for trial design. Obtain informed consent with explicit disclosure of preclinical findings. Establish a Data Safety Monitoring Board (DSMB) to review adverse events and ensure adherence to FINER ethical criteria .

Conflict Resolution and Peer Review

Q. How should researchers address peer-review critiques regarding this compound’s proposed mechanism?

  • Methodological Answer : Re-analyze contested data using alternative statistical methods (e.g., Bayesian inference). Provide raw spectra or chromatograms as supplementary material. Cite conflicting literature and propose follow-up experiments (e.g., isothermal titration calorimetry for binding affinity validation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.